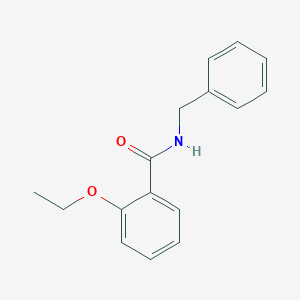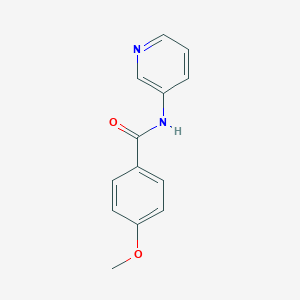
4-Methoxy-N-pyridin-3-yl-benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Methoxy-N-pyridin-3-yl-benzamide, also known as MPB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various research fields. This compound is a potent inhibitor of the enzyme poly(ADP-ribose) polymerase (PARP), which plays a crucial role in DNA repair mechanisms.
Mecanismo De Acción
The mechanism of action of 4-Methoxy-N-pyridin-3-yl-benzamide involves the inhibition of PARP, which is an enzyme that plays a crucial role in DNA repair mechanisms. PARP is activated in response to DNA damage and catalyzes the synthesis of poly(ADP-ribose) (PAR) chains on damaged DNA. This process recruits other DNA repair proteins to the damaged site, leading to the repair of DNA. However, excessive activation of PARP can lead to the depletion of cellular NAD+ and ATP, resulting in cell death. 4-Methoxy-N-pyridin-3-yl-benzamide inhibits PARP by binding to its catalytic domain, preventing the synthesis of PAR chains and leading to the death of cancer cells.
Efectos Bioquímicos Y Fisiológicos
4-Methoxy-N-pyridin-3-yl-benzamide has been shown to have several biochemical and physiological effects in animal models. As a PARP inhibitor, 4-Methoxy-N-pyridin-3-yl-benzamide can induce DNA damage and cell death in cancer cells. In addition, 4-Methoxy-N-pyridin-3-yl-benzamide has been shown to reduce oxidative stress and inflammation in animal models, suggesting its potential applications in neuroprotection and inflammation-related diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-Methoxy-N-pyridin-3-yl-benzamide has several advantages and limitations for lab experiments. One of the main advantages of 4-Methoxy-N-pyridin-3-yl-benzamide is its potent inhibitory activity against PARP, making it a valuable tool for studying DNA repair mechanisms and cancer biology. However, 4-Methoxy-N-pyridin-3-yl-benzamide has some limitations, such as its low solubility in water and its potential toxicity at high concentrations. Therefore, researchers should carefully optimize the concentration and delivery method of 4-Methoxy-N-pyridin-3-yl-benzamide in their experiments.
Direcciones Futuras
4-Methoxy-N-pyridin-3-yl-benzamide has several potential future directions for research. One area of research is the development of more potent and selective PARP inhibitors that can be used in cancer therapy. Another area of research is the investigation of the role of PARP in other biological processes, such as inflammation and neurodegeneration. Furthermore, the development of new delivery methods for 4-Methoxy-N-pyridin-3-yl-benzamide, such as nanoparticles or liposomes, could improve its solubility and reduce its potential toxicity.
Métodos De Síntesis
The synthesis of 4-Methoxy-N-pyridin-3-yl-benzamide involves the reaction of 4-methoxy-3-nitropyridine with 3-aminobenzoic acid in the presence of a catalyst. The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of 4-Methoxy-N-pyridin-3-yl-benzamide as a white crystalline solid. The yield of 4-Methoxy-N-pyridin-3-yl-benzamide can be optimized by controlling the reaction conditions, such as temperature, pH, and reaction time.
Aplicaciones Científicas De Investigación
4-Methoxy-N-pyridin-3-yl-benzamide has been extensively studied for its potential applications in various research fields, including cancer therapy, neuroprotection, and inflammation. As a PARP inhibitor, 4-Methoxy-N-pyridin-3-yl-benzamide can block the repair of damaged DNA, leading to the death of cancer cells. In addition, 4-Methoxy-N-pyridin-3-yl-benzamide has been shown to protect neurons from oxidative stress and reduce inflammation in animal models.
Propiedades
Número CAS |
14547-78-5 |
|---|---|
Nombre del producto |
4-Methoxy-N-pyridin-3-yl-benzamide |
Fórmula molecular |
C13H12N2O2 |
Peso molecular |
228.25 g/mol |
Nombre IUPAC |
4-methoxy-N-pyridin-3-ylbenzamide |
InChI |
InChI=1S/C13H12N2O2/c1-17-12-6-4-10(5-7-12)13(16)15-11-3-2-8-14-9-11/h2-9H,1H3,(H,15,16) |
Clave InChI |
UZFNEWHJUPYYSZ-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)C(=O)NC2=CN=CC=C2 |
SMILES canónico |
COC1=CC=C(C=C1)C(=O)NC2=CN=CC=C2 |
Otros números CAS |
14547-78-5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-Methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-ol](/img/structure/B187477.png)
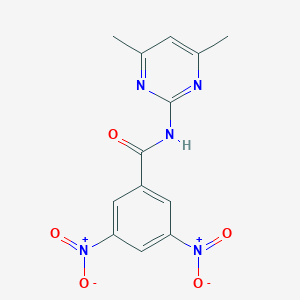
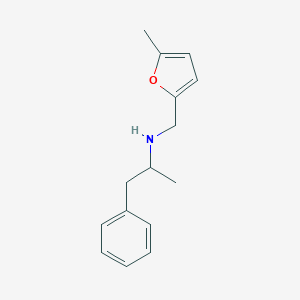
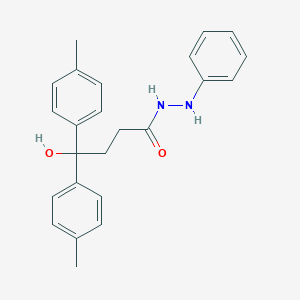
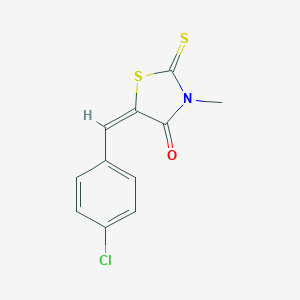
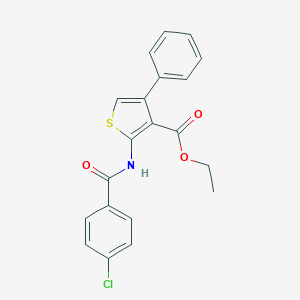

![6-Amino-3-methyl-4-(4-nitrophenyl)-1-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B187486.png)
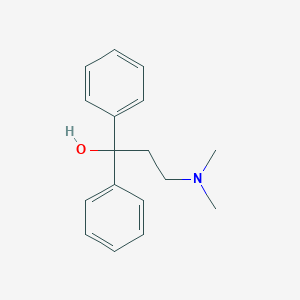
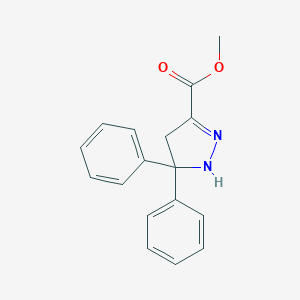
![4-([1,3,4]Thiadiazol-2-ylcarbamoyl)-butyric acid](/img/structure/B187491.png)

![Furan, 2,2'-[(4-bromophenyl)methylene]bis[5-methyl-](/img/structure/B187496.png)
